molecular formula C23H25N3O2S B2775236 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide CAS No. 1428355-69-4

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide

Cat. No. B2775236
CAS RN: 1428355-69-4
M. Wt: 407.53
InChI Key: LWJIPDFMRGLOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Therapeutic Use

This compound is at the forefront of research exploring its potential therapeutic uses. Studies focus on the synthesis and biological evaluation of derivatives that contain the core structure of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide. For instance, a series of derivatives have been synthesized aiming at evaluating their anti-inflammatory properties. Through innovative synthesis techniques, researchers have been able to create compounds demonstrating significant potential in preclinical models for various applications, including anti-inflammatory and antimicrobial activities (Thabet et al., 2011; Evren et al., 2020).

Antimicrobial and Cytotoxicity Studies

Further research has delved into the antimicrobial potential of derivatives, showing that specific compounds exhibit notable activity against a range of bacterial and fungal species. This highlights the compound's versatility and potential as a scaffold for developing new antimicrobial agents. Additionally, the cytotoxicity of these derivatives has been assessed, indicating a promising direction for anticancer drug development (Sridhara et al., 2011).

Electrophilic Cyanation Techniques

The compound's derivatives have been employed in the exploration of electrophilic cyanation techniques, offering a benign alternative for the synthesis of benzonitriles from (hetero)aryl bromides. This method underscores the compound's utility in organic synthesis, providing efficient pathways for the production of pharmaceutical intermediates (Anbarasan et al., 2011).

Role in DNA Methylation and Neurotoxicity Studies

Research on related compounds has contributed to understanding the mechanisms of DNA methylation in cultured mammalian cells, offering insights into the biological effects of these compounds at the molecular level. Additionally, studies on neurotoxins have leveraged similar structures to elucidate the selective toxicity of certain compounds towards dopamine neurons, which is crucial for developing treatments for neurodegenerative diseases (Lawley & Thatcher, 1970; Javitch et al., 1985).

Novel Synthetic Routes and Catalytic Applications

Innovative synthetic routes for functionalized cyclopropanes have been developed using derivatives as precursors, showcasing the compound's flexibility in synthesizing structurally complex molecules. These routes have implications for pharmaceutical development and material science (Tanaka et al., 1987).

properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-22(14-15-29-18-10-2-1-3-11-18)24-16-21-19-12-6-7-13-20(19)23(28)26(25-21)17-8-4-5-9-17/h1-3,6-7,10-13,17H,4-5,8-9,14-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIPDFMRGLOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide

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